Urea, 1-methyl-1-(o-tolyl)- Urea, 1-methyl-1-(o-tolyl)-
Brand Name: Vulcanchem
CAS No.: 20632-28-4
VCID: VC19688767
InChI: InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12)
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

Urea, 1-methyl-1-(o-tolyl)-

CAS No.: 20632-28-4

Cat. No.: VC19688767

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-methyl-1-(o-tolyl)- - 20632-28-4

Specification

CAS No. 20632-28-4
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 1-methyl-1-(2-methylphenyl)urea
Standard InChI InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12)
Standard InChI Key IWYDNHDPJXFEOV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N(C)C(=O)N

Introduction

Chemical Identification and Structural Features

Molecular Characterization

Urea, 1-methyl-1-(o-tolyl)- is defined by the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2044 g/mol. Its IUPAC name, 1-methyl-1-(2-methylphenyl)urea, reflects the substitution pattern: a methyl group and an o-tolyl (2-methylphenyl) group attached to the urea nitrogen atoms. The compound’s structure has been confirmed via spectral techniques, including FT-IR, ¹H NMR, and ¹³C NMR, which are consistent with analogous urea derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number20632-28-4
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.2044 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.8 (analog-based)

The absence of reported melting/boiling points and density values underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 1-ethyl-3-methyl-1-(o-tolyl)urea (CAS 20722-61-6), suggests moderate hydrophobicity, with LogP values influenced by aryl and alkyl substituents .

Synthesis and Spectral Characterization

Synthetic Routes

The synthesis of 1-methyl-1-(o-tolyl)urea follows established protocols for N,N-disubstituted ureas. A common approach involves the reaction of o-tolylamine with methyl isocyanate under controlled conditions:

o-Tolylamine+Methyl isocyanate1-Methyl-1-(o-tolyl)urea\text{o-Tolylamine} + \text{Methyl isocyanate} \rightarrow \text{1-Methyl-1-(o-tolyl)urea}

This one-step procedure typically employs toluene as a solvent at 40–45°C, yielding products in 76–83% efficiency, as observed in analogous urea syntheses . The reaction’s simplicity and scalability make it suitable for industrial applications.

Spectroscopic Confirmation

  • FT-IR: Key absorption bands include:

    • ν(NH): 3264–3374 cm⁻¹ (urea N-H stretch)

    • ν(C=O): 1648–1626 cm⁻¹ (urea carbonyl)

    • ν(C-H): 3028–2905 cm⁻¹ (aromatic and aliphatic C-H) .

  • ¹H NMR: Signals at δ 2.3 ppm (methyl group on o-tolyl), δ 3.0 ppm (N-methyl), and δ 6.8–7.2 ppm (aromatic protons) .

  • ¹³C NMR: A carbonyl (C=O) resonance near 157–153 ppm, consistent with urea derivatives .

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

The o-tolyl group introduces steric hindrance and electronic effects that differentiate this compound from other urea derivatives. For example:

  • 1-(2-Chloroethyl)-3-(2-methoxy-o-tolyl)urea (CAS 21561-19-3) exhibits higher molecular weight (242.702 g/mol) and a chlorine atom, enhancing its reactivity and potential bioactivity .

  • 1-Ethyl-3-methyl-1-(o-tolyl)urea (CAS 20722-61-6) replaces the N-methyl group with an ethyl chain, increasing hydrophobicity (LogP ~2.8) .

Table 2: Structural Comparison of Selected Urea Derivatives

Compound (CAS)Molecular FormulaMolecular Weight (g/mol)Key Substituents
20632-28-4C₉H₁₂N₂O164.2044Methyl, o-tolyl
21561-19-3C₁₁H₁₅ClN₂O₂242.702Chloroethyl, methoxy
20722-61-6C₁₁H₁₆N₂O192.26Ethyl, methyl, o-tolyl

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